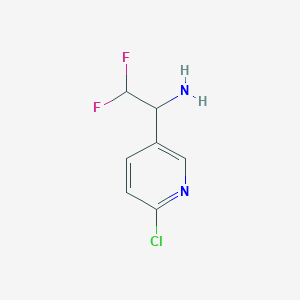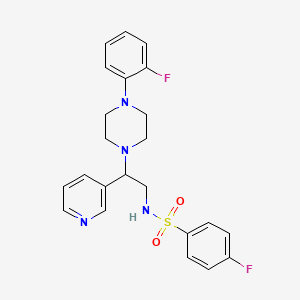
2-(4-Isopropyl-phenoxy)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropyl-phenoxy)-ethylamine (also known as 4-IPPEA) is an organic compound that has been used in a variety of scientific research applications. It is a white solid with a melting point of approximately 70°C and a boiling point of approximately 195°C. 4-IPPEA is soluble in water, ethanol, and methanol. This compound has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Molecular Conformation and Structure Studies
2-Phenoxy ethylamine, a compound structurally related to 2-(4-Isopropyl-phenoxy)-ethylamine, has been studied for its molecular conformation and structure. The focus was on the degree of hydrogen bonding and the structural influence of bound water molecules. Such studies are crucial in understanding the physicochemical properties of similar compounds, including this compound (Macleod & Simons, 2004).
Chelation Ion Exchange Chromatography
Research involving bis-2[(O-carbomethoxy)phenoxy]ethylamine, a compound similar to this compound, has shown its application in chelation ion exchange chromatography for the separation of lanthanides. This demonstrates the potential use of this compound in separation technologies (Kaur & Agrawal, 2005).
Chemical Synthesis and Reactions
A range of chemical synthesis and reaction studies have involved compounds structurally related to this compound. These studies explore various chemical reactions, such as the reaction with chloromethylisothiocyanatothiophosphonates and the synthesis of secondary amines, indicating the chemical versatility of such compounds (Khailova et al., 2006), (Arutyunyan et al., 2014).
Polymerization Catalysts
Monoanionic bidentate phenoxy-ether and phenoxy-thioether ligands, similar to this compound, have been used to prepare group 4 metal complexes. These complexes were tested as pre-catalysts for ethylene and propene polymerization, suggesting potential applications of this compound in polymer chemistry (Lamberti, Mazzeo, & Pellecchia, 2009).
Corrosion Inhibition
Chalcone derivatives, structurally similar to this compound, have shown promising results as corrosion inhibitors for mild steel in acidic solutions. This indicates the potential application of this compound in corrosion inhibition (Lgaz et al., 2017).
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9H,7-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKDLNXBRZGHPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

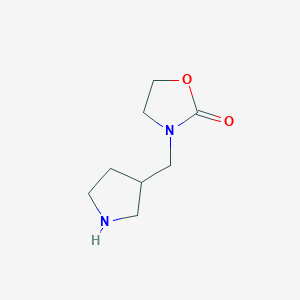
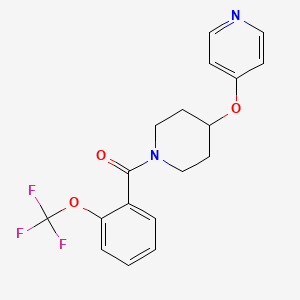
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2408940.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate](/img/structure/B2408942.png)
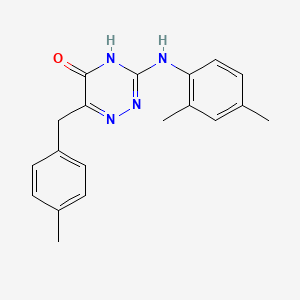
![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2408945.png)

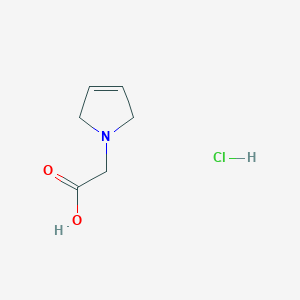
![2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2408953.png)
![5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2408954.png)
